Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate
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Overview
Description
Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate typically involves the cyclization of intermediates. One common method involves the reaction of 5-phenylisoxazole-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Methyl-3-phenylisoxazol-4-yl)methanol
- N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide
Uniqueness
Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is unique due to its specific structure, which combines the isoxazole ring with a benzoate moiety.
Properties
Molecular Formula |
C18H14N2O4 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
methyl 4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H14N2O4/c1-23-18(22)13-7-9-14(10-8-13)19-17(21)15-11-16(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21) |
InChI Key |
LTZLCCDCSGYDKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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